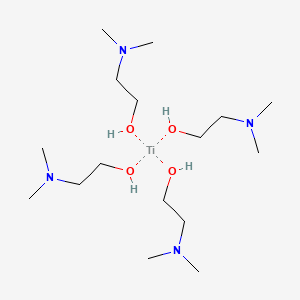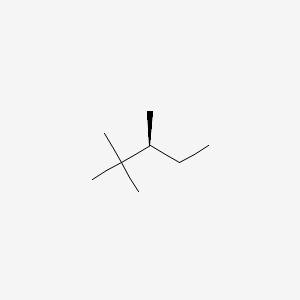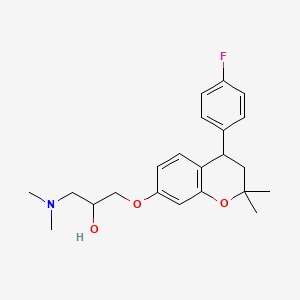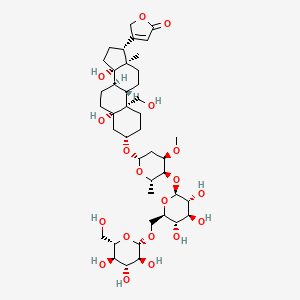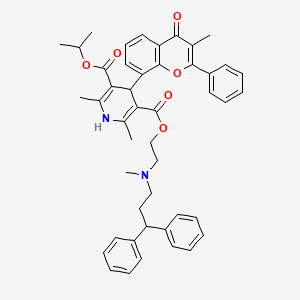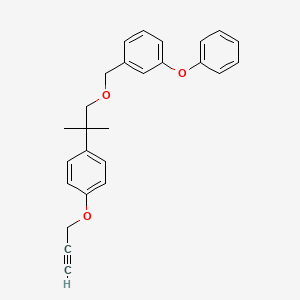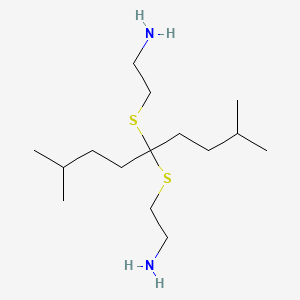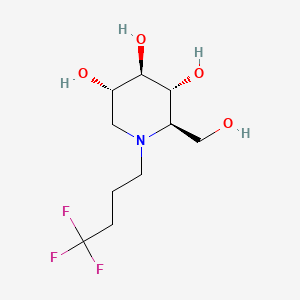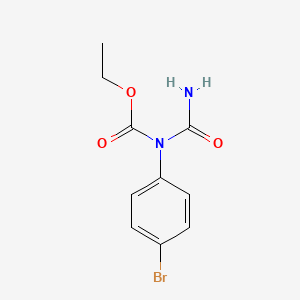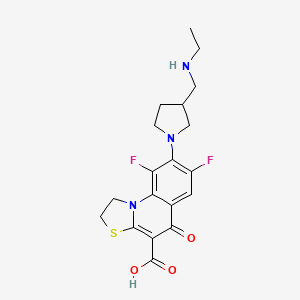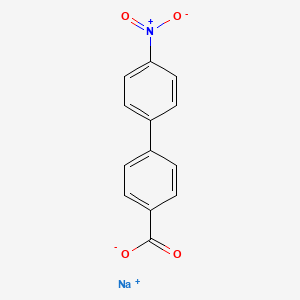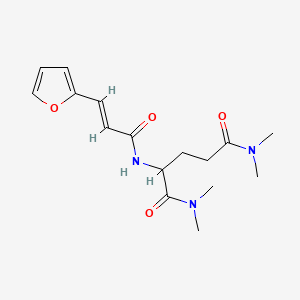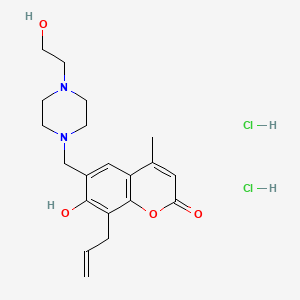
2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride: is a complex organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the class of benzopyran derivatives, which are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Hydroxyethyl Piperazine Addition: The hydroxyethyl piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and propenyl groups, leading to the formation of corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, enhancing the compound’s solubility and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and physicochemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it can inhibit certain enzymes and receptors, making it a potential treatment for diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and ion channels, which play crucial roles in various physiological processes. The compound can modulate the activity of these targets, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact pathways involved may include inhibition of enzyme activity, blocking of receptor sites, and modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that shares structural similarities with the benzopyran core.
Flavonoids: A class of compounds with a similar benzopyran structure, known for their antioxidant and anti-inflammatory properties.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride lies in its complex structure, which combines multiple functional groups that contribute to its diverse biological activities. The presence of the hydroxyethyl piperazine moiety and the propenyl group distinguishes it from simpler benzopyran derivatives, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
96567-85-0 |
|---|---|
Molecular Formula |
C20H28Cl2N2O4 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
7-hydroxy-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-8-prop-2-enylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C20H26N2O4.2ClH/c1-3-4-16-19(25)15(12-17-14(2)11-18(24)26-20(16)17)13-22-7-5-21(6-8-22)9-10-23;;/h3,11-12,23,25H,1,4-10,13H2,2H3;2*1H |
InChI Key |
NKQHYTXGUOEKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2CC=C)O)CN3CCN(CC3)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


